molecular formula C16H11ClN2O3S B2461054 Methyl 4-[(4-chloro-1,3-benzothiazol-2-yl)carbamoyl]benzoate CAS No. 477548-52-0

Methyl 4-[(4-chloro-1,3-benzothiazol-2-yl)carbamoyl]benzoate

Cat. No.: B2461054
CAS No.: 477548-52-0
M. Wt: 346.79
InChI Key: PARFRCWHDWFYNT-UHFFFAOYSA-N
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Description

Methyl 4-[(4-chloro-1,3-benzothiazol-2-yl)carbamoyl]benzoate is a synthetic organic compound featuring a benzothiazole core substituted with a 4-chloro group and a carbamoyl-linked benzoate ester. This compound is structurally characterized by:

  • A 4-chloro-1,3-benzothiazol-2-yl group, which enhances electrophilic reactivity and binding affinity.
  • A methyl benzoate ester, contributing to solubility and metabolic stability.
  • A carbamoyl linker bridging the benzothiazole and benzoate moieties.

Properties

IUPAC Name

methyl 4-[(4-chloro-1,3-benzothiazol-2-yl)carbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN2O3S/c1-22-15(21)10-7-5-9(6-8-10)14(20)19-16-18-13-11(17)3-2-4-12(13)23-16/h2-8H,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PARFRCWHDWFYNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of methyl 4-[(4-chloro-1,3-benzothiazol-2-yl)carbamoyl]benzoate typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chlorobenzothiazole and methyl 4-aminobenzoate.

    Reaction Conditions: The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

    Procedure: The 4-chlorobenzothiazole is reacted with methyl 4-aminobenzoate in an appropriate solvent, such as dichloromethane, under reflux conditions. The reaction mixture is then stirred for several hours to ensure complete conversion.

    Purification: The resulting product is purified using column chromatography or recrystallization techniques to obtain pure this compound.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Methyl 4-[(4-chloro-1,3-benzothiazol-2-yl)carbamoyl]benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4), resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and acetonitrile, as well as catalysts like palladium on carbon (Pd/C) for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Methyl 4-[(4-chloro-1,3-benzothiazol-2-yl)carbamoyl]benzoate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of methyl 4-[(4-chloro-1,3-benzothiazol-2-yl)carbamoyl]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of enzymes by binding to their active sites, thereby blocking substrate access and preventing catalytic activity. In the case of anti-tubercular activity, it may target enzymes involved in the biosynthesis of essential components of the bacterial cell wall .

Comparison with Similar Compounds

Structural and Functional Differences

Key analogs and their distinguishing features are summarized below:

Compound Name Core Structure Substituents/Linkers Molecular Weight (g/mol) Primary Use
Target Compound 1,3-Benzothiazole 4-Cl, carbamoyl, methyl benzoate ~346.57 (estimated) Screening compound
Methyl 4-{[5-(phenylcarbamoyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate 1,3,4-Thiadiazole Phenylcarbamoyl, methoxy linker 369.40 R&D
Cpd D () 1,3-Benzothiazole Carbamoyl-phenyl-methanesulfonic acid Not specified Low-molecular-weight protein tyrosine phosphatase (LMWPTP) inhibitor

Key Observations:

  • Core Heterocycle: The target compound’s benzothiazole core (vs.
  • Substituents : The 4-chloro group in the target compound may enhance lipophilicity compared to the methoxy-linked thiadiazole analog .
  • Linker Flexibility : The carbamoyl linker in the target compound allows for conformational rigidity, whereas the methoxy linker in the thiadiazole analog introduces rotational flexibility .

Biological Activity

Methyl 4-[(4-chloro-1,3-benzothiazol-2-yl)carbamoyl]benzoate is a synthetic compound belonging to the class of benzothiazole derivatives. This compound has garnered attention in medicinal chemistry due to its promising biological activities, particularly against Mycobacterium tuberculosis, the causative agent of tuberculosis. This article delves into the compound's biological activity, mechanisms of action, and potential applications, supported by relevant data and findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

PropertyDescription
Molecular Formula C₁₆H₁₃ClN₂O₃S
Molecular Weight 360.81 g/mol
IUPAC Name This compound

Target and Mode of Action

The primary mechanism through which this compound exerts its biological effects is through the inhibition of the DprE1 enzyme in Mycobacterium tuberculosis. DprE1 is critical for the biosynthesis of arabinogalactan, an essential component of the bacterial cell wall. By inhibiting this enzyme, the compound disrupts the integrity of the bacterial cell wall, leading to growth inhibition of M. tuberculosis .

Pharmacokinetics

Benzothiazole derivatives, including this compound, are generally well absorbed and exhibit good bioavailability. This pharmacokinetic profile enhances their potential as therapeutic agents against bacterial infections .

Antimicrobial Activity

This compound has shown significant antimicrobial properties. Research indicates that it exhibits inhibitory effects against various pathogens, making it a candidate for further investigation in drug development .

Case Studies

  • In vitro Studies : In laboratory settings, this compound demonstrated effective inhibition against M. tuberculosis with an IC50 value indicating potent activity .
  • Comparative Analysis : A study comparing various benzothiazole derivatives found that this compound outperformed several analogs in terms of antimicrobial efficacy .

Applications in Medicinal Chemistry

The compound's structural features make it valuable in medicinal chemistry for:

  • Drug Development : Its activity against M. tuberculosis positions it as a potential lead compound for new anti-tubercular drugs.
  • Synthetic Intermediates : It serves as an intermediate in synthesizing more complex benzothiazole derivatives with potential pharmacological activities .

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